SPT Kinetics: Palmitoyl-CoA vs. Myristoyl-CoA
In HEKSPTLC3 cells expressing the SPTLC3 subunit of serine palmitoyltransferase, the Vmax for myristoyl-CoA (C14) was approximately 50% lower than that observed for palmitoyl-CoA (C16), despite comparable Km values for the two substrates [1]. This direct head-to-head comparison demonstrates that palmitoyl-CoA is the kinetically preferred substrate for the canonical long-chain base biosynthetic enzyme, with myristoyl-CoA being a significantly less efficient substitute.
| Evidence Dimension | Enzyme Vmax (maximal reaction velocity) |
|---|---|
| Target Compound Data | Vmax for palmitoyl-CoA (100% baseline) |
| Comparator Or Baseline | Vmax for myristoyl-CoA was ~50% lower than palmitoyl-CoA |
| Quantified Difference | Approximately 2-fold higher Vmax with palmitoyl-CoA |
| Conditions | HEKSPTLC3 cells, substrate concentrations up to 0.1 mM, Michaelis-Menten kinetics |
Why This Matters
Researchers studying sphingolipid biosynthesis or screening SPT inhibitors require the physiologically relevant C16 substrate to obtain accurate kinetic parameters; substituting C14 myristoyl-CoA artificially depresses measured activity by ~50%.
- [1] Hornemann T, Richard S, Rütti MF, Wei Y, von Eckardstein A. The SPTLC3 subunit of serine palmitoyltransferase generates short chain sphingoid bases. J Biol Chem. 2009;284(39):26322-26330. View Source
